Homothiamineglycol
Overview
Description
Homothiamineglycol is a synthetic derivative of thiamine, also known as vitamin B1. This compound has garnered attention due to its potential therapeutic and industrial applications. This compound belongs to the thiamine family and exhibits properties that make it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Homothiamineglycol can be synthesized through the Mannich reaction, which involves the condensation of formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom. The reaction typically occurs under mild conditions, with the use of catalysts to enhance the reaction rate .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Homothiamineglycol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Homothiamineglycol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and its potential as a vitamin B1 analog.
Medicine: Investigated for its therapeutic potential in treating vitamin B1 deficiency and related disorders.
Industry: Utilized in the production of pharmaceuticals, nutritional supplements, and other industrial products.
Mechanism of Action
Homothiamineglycol exerts its effects by mimicking the action of thiamine in biological systems. It is thought to reduce intracellular protein glycation by redirecting the glycolytic flux. The compound primarily acts as a transport form of the vitamin, while its active forms are phosphorylated derivatives that participate in various metabolic pathways .
Comparison with Similar Compounds
Thiamine (Vitamin B1): The parent compound of homothiamineglycol, essential for carbohydrate metabolism and neural function.
Benfotiamine: A synthetic derivative of thiamine with enhanced bioavailability and therapeutic potential.
Sulbutiamine: Another thiamine derivative known for its cognitive-enhancing properties.
Uniqueness: Its ability to mimic thiamine while offering distinct advantages in terms of stability and reactivity makes it a valuable compound for further research and development .
Properties
IUPAC Name |
3-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]propane-1,2-diol;chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N4O2S.2ClH/c1-8-12(3-11(19)6-18)20-7-17(8)5-10-4-15-9(2)16-13(10)14;;/h4,7,11,18-19H,3,5-6H2,1-2H3,(H2,14,15,16);2*1H/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQIQCWRJZJXMY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC(CO)O.Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968627 | |
Record name | 5-(2,3-Dihydroxypropyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride--hydrogen chloride (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53855-90-6 | |
Record name | Homothiamineglycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053855906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2,3-Dihydroxypropyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride--hydrogen chloride (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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